molecular formula C23H24N2O4 B2729422 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1206996-63-5

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2729422
CAS RN: 1206996-63-5
M. Wt: 392.455
InChI Key: JWCVCKRSFNAJJD-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide and related compounds are synthesized for various research applications. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally similar to the compound , to investigate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

Compounds similar to N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide are explored for their cytotoxic properties. The study by Hassan et al. (2014) mentioned above focused on this aspect, exploring the potential of these compounds in cancer research.

Antibacterial Activities

Some derivatives of the compound have been tested for their antibacterial properties. For example, Aghekyan et al. (2020) synthesized and tested 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride derivatives for antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Structural Studies and Applications in Imaging

Research involving N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide also includes structural studies and applications in medical imaging. Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the pyrazole ring of similar compounds, aiming to develop PET radiotracers for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-27-20-10-6-5-9-18(20)23(11-13-28-14-12-23)16-24-22(26)19-15-21(29-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCVCKRSFNAJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

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